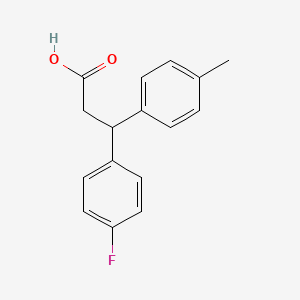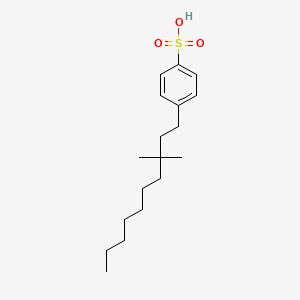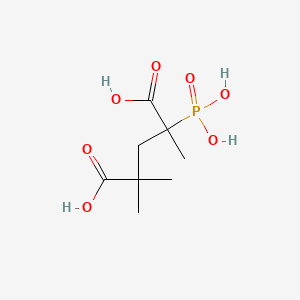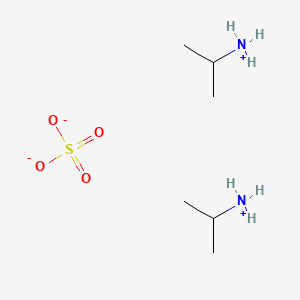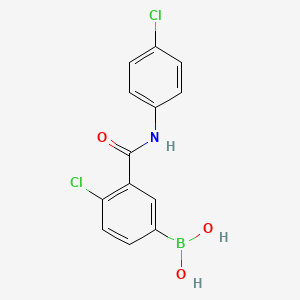
Thallium(1+) propan-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thallium(1+) propan-2-olate can be synthesized through the reaction of thallium(I) ethoxide with isopropanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the thallium compound. The general reaction is as follows:
TlOC2H5+C3H7OH→TlOC3H7+C2H5OH
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and oxygen to prevent the formation of thallium oxides and hydroxides, which can contaminate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form thallium(III) compounds. This reaction is typically facilitated by strong oxidizing agents.
Reduction: The compound can be reduced back to thallium metal under specific conditions using reducing agents like hydrogen gas.
Substitution: this compound can participate in nucleophilic substitution reactions where the thallium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products:
Oxidation: Thallium(III) propan-2-olate.
Reduction: Thallium metal.
Substitution: Various thallium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Thallium(1+) propan-2-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving metal ion interactions.
Medicine: Explored for its potential use in diagnostic imaging due to thallium’s properties.
Industry: Utilized in the production of specialized materials and as a precursor for other thallium compounds.
Mécanisme D'action
The mechanism by which thallium(1+) propan-2-olate exerts its effects involves the interaction of the thallium ion with various molecular targets. Thallium ions can mimic potassium ions, allowing them to interfere with potassium-dependent processes in cells. This can lead to disruptions in cellular functions, particularly in the nervous and cardiovascular systems. The pathways involved include inhibition of Na+/K±ATPase and interference with mitochondrial function.
Comparaison Avec Des Composés Similaires
- Thallium(I) ethoxide (C₂H₅OTl)
- Thallium(I) methoxide (CH₃OTl)
- Thallium(I) butoxide (C₄H₉OTl)
Comparison: Thallium(1+) propan-2-olate is unique due to its specific alkoxide group, which influences its reactivity and solubility. Compared to thallium(I) ethoxide and thallium(I) methoxide, this compound has a bulkier alkyl group, which can affect its steric interactions in chemical reactions. This makes it a valuable reagent in certain synthetic applications where such properties are advantageous.
Propriétés
Numéro CAS |
39262-04-9 |
|---|---|
Formule moléculaire |
C3H7OTl |
Poids moléculaire |
263.47 g/mol |
Nom IUPAC |
propan-2-olate;thallium(1+) |
InChI |
InChI=1S/C3H7O.Tl/c1-3(2)4;/h3H,1-2H3;/q-1;+1 |
Clé InChI |
XRZWCXPPVXLYPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[O-].[Tl+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


